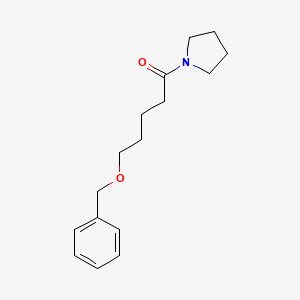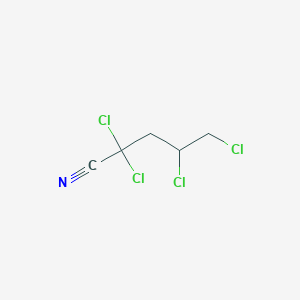![molecular formula C19H24O2Si B14309598 Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- CAS No. 110598-38-4](/img/structure/B14309598.png)
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a [2,2-bis(4-methoxyphenyl)ethenyl] group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- typically involves the reaction of trimethylchlorosilane with [2,2-bis(4-methoxyphenyl)ethenyl] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify biomolecules to improve their stability and functionality, potentially leading to new therapeutic applications.
類似化合物との比較
Similar Compounds
- Silane, (4-methoxyphenyl)trimethyl-
- Silane, (2-methoxyphenyl)trimethyl-
Comparison
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- is unique due to the presence of the [2,2-bis(4-methoxyphenyl)ethenyl] group, which imparts distinct chemical properties compared to other similar compounds
特性
CAS番号 |
110598-38-4 |
|---|---|
分子式 |
C19H24O2Si |
分子量 |
312.5 g/mol |
IUPAC名 |
2,2-bis(4-methoxyphenyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C19H24O2Si/c1-20-17-10-6-15(7-11-17)19(14-22(3,4)5)16-8-12-18(21-2)13-9-16/h6-14H,1-5H3 |
InChIキー |
SGGXRDYHQXRYSJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=C[Si](C)(C)C)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


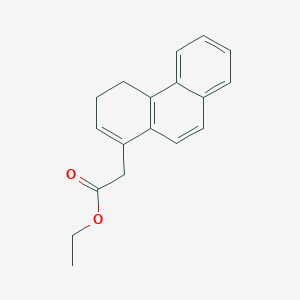

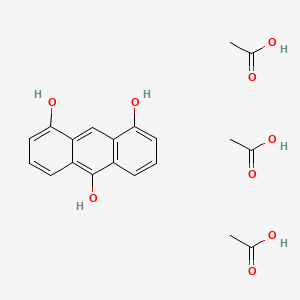
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
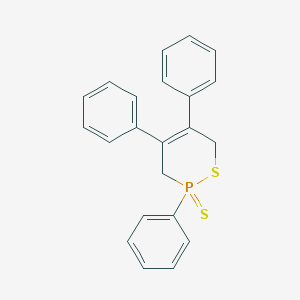
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
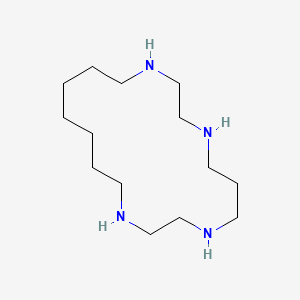
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
silane](/img/structure/B14309553.png)

